Cas no 185245-05-0 (4-(3-Nitrophenyl)thiazole-2-carboxylic acid)

4-(3-Nitrophenyl)thiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-Nitrophenyl)thiazole-2-carboxylic acid
- 4-(3-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
- 4-(3-nitrophenyl)-2-Thiazolecarboxylic acid
- 4-(3-Nitrophenyl)thiazole-2-carboxylicAcid
- 5959AJ
- TRA0028847
- SY012429
- BC1248338
- AX8269154
- AB0050953
-
- MDL: MFCD18375282
- Inchi: 1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)
- InChI Key: FKODWVXNPSOFRQ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O[H])=NC(=C1[H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-]
Computed Properties
- Exact Mass: 250.00500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 320
- Topological Polar Surface Area: 124
Experimental Properties
- PSA: 124.25000
- LogP: 2.93970
4-(3-Nitrophenyl)thiazole-2-carboxylic acid Security Information
4-(3-Nitrophenyl)thiazole-2-carboxylic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(3-Nitrophenyl)thiazole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM189922-250mg |
4-(3-Nitrophenyl)thiazole-2-carboxylic acid |
185245-05-0 | 97% | 250mg |
$109 | 2023-01-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851848-5g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | ≥97% | 5g |
4,644.90 | 2021-05-17 | |
eNovation Chemicals LLC | D690332-5g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | >97% | 5g |
$645 | 2024-07-20 | |
Ambeed | A544174-5g |
4-(3-Nitrophenyl)thiazole-2-carboxylic acid |
185245-05-0 | 98% | 5g |
$696.0 | 2024-07-28 | |
eNovation Chemicals LLC | D690332-1g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | >97% | 1g |
$210 | 2025-02-19 | |
eNovation Chemicals LLC | D690332-5g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | >97% | 5g |
$645 | 2025-02-19 | |
eNovation Chemicals LLC | D690332-0.1g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | >97% | 0.1g |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | D690332-0.25g |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | >97% | 0.25g |
$210 | 2024-07-20 | |
TRC | N926733-100mg |
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid |
185245-05-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D154125-1g |
4-(3-Nitrophenyl)thiazole-2-carboxylicAcid |
185245-05-0 | 97% | 1g |
$546 | 2023-09-03 |
4-(3-Nitrophenyl)thiazole-2-carboxylic acid Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 4-(3-Nitrophenyl)thiazole-2-carboxylic acid
4-(3-Nitrophenyl)thiazole-2-carboxylic Acid (CAS No. 185245-05-0): An Overview of Its Properties, Applications, and Recent Research
4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS No. 185245-05-0) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, applications, and recent advancements in research, highlighting its importance in the scientific community.
Chemical Structure and Properties
4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a heterocyclic compound characterized by a thiazole ring system substituted with a nitrophenyl group and a carboxylic acid moiety. The thiazole ring, composed of sulfur and nitrogen atoms, imparts unique chemical properties to the molecule. The presence of the nitro group at the para position of the phenyl ring enhances the compound's electronic and steric properties, making it highly reactive in various chemical reactions.
The carboxylic acid functional group further contributes to the compound's reactivity and solubility. It can form salts with various cations, which can be useful in different applications, such as drug delivery systems and catalysis. The combination of these functional groups makes 4-(3-Nitrophenyl)thiazole-2-carboxylic acid an attractive candidate for synthetic transformations and biological studies.
Synthesis and Preparation
The synthesis of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid typically involves multi-step processes, starting from readily available starting materials. One common approach is the reaction of 3-nitrobenzaldehyde with thiourea to form the corresponding thiazole intermediate, followed by carboxylation to introduce the carboxylic acid group. This method has been extensively studied and optimized to achieve high yields and purity.
Recent advancements in synthetic methodologies have focused on improving the efficiency and sustainability of the synthesis process. For example, green chemistry approaches using environmentally friendly solvents and catalysts have been explored to reduce the environmental impact of the synthesis. These efforts not only enhance the yield but also ensure that the production process is more eco-friendly.
Biological Activity and Applications
4-(3-Nitrophenyl)thiazole-2-carboxylic acid has shown promising biological activity in various studies. Its unique chemical structure makes it a valuable scaffold for drug discovery and development. One area of significant interest is its potential as an anti-inflammatory agent. Studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to anti-inflammatory properties, 4-(3-Nitrophenyl)thiazole-2-carboxylic acid has been investigated for its antimicrobial activity. Research has shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. The ability to modulate bacterial growth through multiple mechanisms adds to their therapeutic potential.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid and its derivatives has been explored in several preclinical studies. These studies have provided valuable insights into their pharmacokinetic properties, safety profiles, and efficacy in treating various conditions. For instance, preclinical trials have shown that certain derivatives can effectively reduce inflammation in animal models of arthritis without causing significant side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in human subjects. Early results are promising, with several compounds showing favorable outcomes in Phase I trials. These findings suggest that 4-(3-Nitrophenyl)thiazole-2-carboxylic acid-based drugs could potentially offer new treatment options for inflammatory diseases and infections.
Recent Research Developments
The field of medicinal chemistry continues to evolve rapidly, with ongoing research aimed at optimizing the properties of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid. Recent studies have focused on enhancing its bioavailability, reducing toxicity, and improving its therapeutic index. For example, researchers have developed prodrug strategies to enhance the oral bioavailability of these compounds, making them more suitable for clinical use.
In addition to traditional medicinal chemistry approaches, computational methods such as molecular docking and virtual screening have been employed to identify novel derivatives with improved biological activity. These computational tools help streamline the drug discovery process by predicting the binding affinity of potential candidates to target proteins.
Conclusion
4-(3-Nitrophenyl)thiazole-2-carboxylic acid (CAS No. 185245-05-0) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure provides a robust platform for developing new drugs with anti-inflammatory and antimicrobial properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential, making it an exciting area of study for chemists and pharmaceutical researchers alike.
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